molecular formula C15H17F3N2O3 B7352233 (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one

(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one

Cat. No. B7352233
M. Wt: 330.30 g/mol
InChI Key: WLAGFIVZIGYYGH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one, also known as TFP, is a synthetic compound that belongs to the class of diazepan-2-ones. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of neuronal activity. This compound has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This results in a reduction in neuronal activity, which is responsible for the sedative and anxiolytic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, this compound has been shown to possess anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

One advantage of (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile compound for use in various experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several potential future directions for research on (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one. One area of interest is the development of new cancer therapies based on the anticancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new treatments for epilepsy, anxiety, and sleep disorders. Finally, the potential toxicity of this compound must be further investigated to ensure its safety for use in laboratory experiments and potential clinical applications.

Synthesis Methods

The synthesis of (3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-(trifluoromethyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then converted to the corresponding acid using hydrochloric acid. The acid is then reacted with 3-methyl-1,4-diazepan-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.

Scientific Research Applications

(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, this compound has been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c1-10-14(22)19-7-4-8-20(10)13(21)9-23-12-6-3-2-5-11(12)15(16,17)18/h2-3,5-6,10H,4,7-9H2,1H3,(H,19,22)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAGFIVZIGYYGH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)COC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)COC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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